molecular formula C8H9Cl2N3O2 B13354242 Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate

Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate

Cat. No.: B13354242
M. Wt: 250.08 g/mol
InChI Key: FHWHLKSLYIPNEW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring substituted with amino and dichloro groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and ethyl ester groups .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can be further functionalized to create a wide range of bioactive molecules .

Scientific Research Applications

Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dichloro groups on the pyrimidine ring allow it to form strong interactions with active sites, inhibiting the function of target proteins and disrupting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ester groups makes it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C8H9Cl2N3O2

Molecular Weight

250.08 g/mol

IUPAC Name

ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate

InChI

InChI=1S/C8H9Cl2N3O2/c1-2-15-5(14)3-4-6(9)12-8(10)13-7(4)11/h2-3H2,1H3,(H2,11,12,13)

InChI Key

FHWHLKSLYIPNEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)N

Origin of Product

United States

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